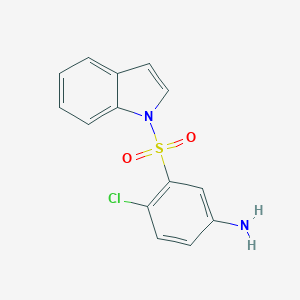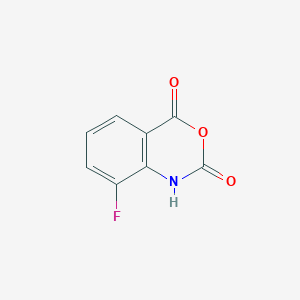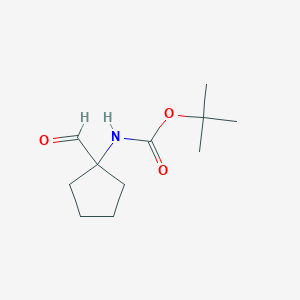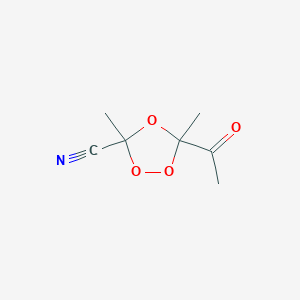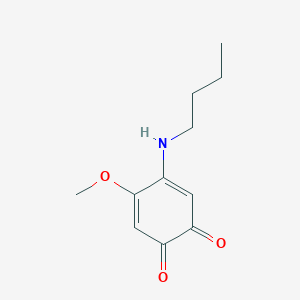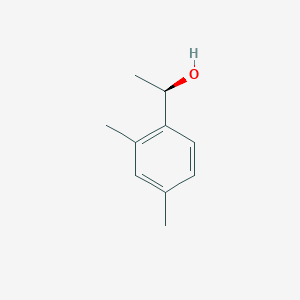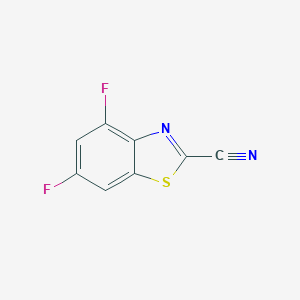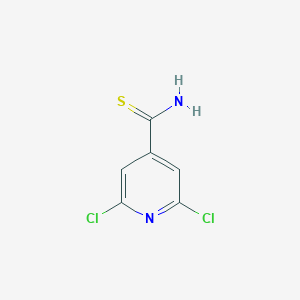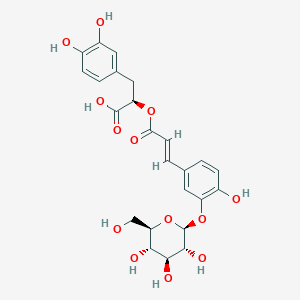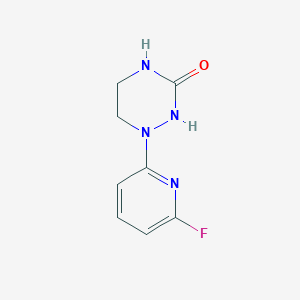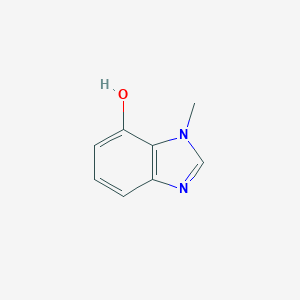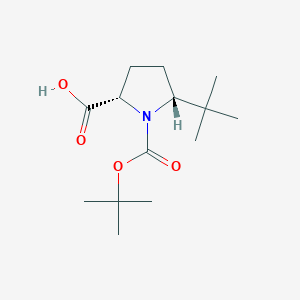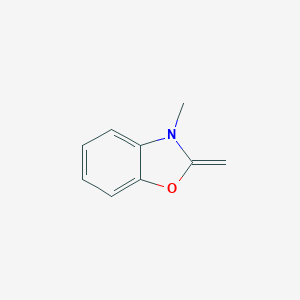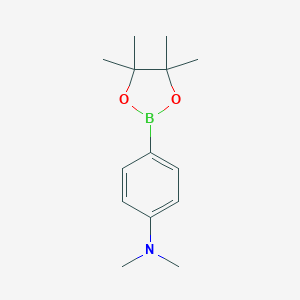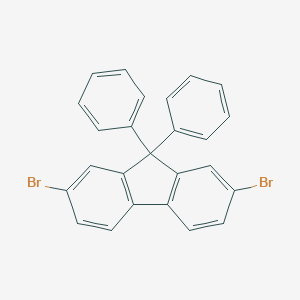
2,7-Dibromo-9,9-difenil-9H-fluoreno
Descripción general
Descripción
2,7-Dibromo-9,9-diphenyl-9H-fluorene is a useful research compound. Its molecular formula is C25H16Br2 and its molecular weight is 476.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,7-Dibromo-9,9-diphenyl-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromo-9,9-diphenyl-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dispositivos orgánicos emisores de luz (OLED)
“2,7-Dibromo-9,9-difenil-9H-fluoreno” se utiliza como plantilla para los oligofluorenos con tapas de N-carbazol, que muestran potencial como materiales de transporte de huecos para dispositivos orgánicos emisores de luz (OLED) .
Síntesis de polímeros conjugados
Este compuesto también se utiliza en la síntesis de polímeros conjugados, como el poli [9,9’-bis (6’'-N,N,N-trimetilamonio)hexil)fluoreno-co-alt- .
Microarreglos de ADN sin etiqueta
El polímero conjugado sintetizado mencionado anteriormente se utiliza en microarreglos de ADN sin etiqueta .
Polifluoreno azul fotoluminiscente sustituido asimétricamente
“this compound” se utiliza en la preparación de polifluoreno azul fotoluminiscente sustituido asimétricamente .
Preparación de monómeros que contienen dendrones de éter bencílico
Este compuesto se utiliza en la preparación de monómeros de 2,7-dibromofluoreno que contienen dendrones de éter bencílico (generaciones 1, 2 y 3) en la posición 9,9’-del anillo de fluoreno .
Intermedio para diodos emisores de luz poliméricos
Encuentra su aplicación como intermedio para diodos emisores de luz poliméricos .
Material OLED
Este compuesto se utiliza como material OLED debido a su emisión azul pura y electroluminiscencia eficiente junto con una alta movilidad de portadores de carga y buena capacidad de procesamiento .
Mecanismo De Acción
Target of Action
2,7-Dibromo-9,9-diphenyl-9H-fluorene is primarily used as a precursor to a number of organic semiconducting polymers . It is also used in the synthesis of polymer semiconductors . The compound’s primary targets are therefore the organic semiconducting polymers and polymer semiconductors.
Mode of Action
The compound interacts with its targets through chemical reactions, specifically Suzuki coupling or Stille coupling reactions . These reactions facilitate the synthesis of polymer semiconductors, leading to changes in their structure and properties.
Biochemical Pathways
The biochemical pathways affected by 2,7-Dibromo-9,9-diphenyl-9H-fluorene are primarily related to the synthesis of organic semiconducting polymers . The compound’s interaction with its targets leads to changes in these pathways, resulting in the formation of polymer semiconductors with unique molecular structures .
Pharmacokinetics
Its physical properties, such as its melting point (279-281 °c) and boiling point (5203±500 °C predicted) , may influence its bioavailability in hypothetical biological systems.
Result of Action
The result of 2,7-Dibromo-9,9-diphenyl-9H-fluorene’s action is the synthesis of organic semiconducting polymers and polymer semiconductors . These materials have a variety of applications, particularly in the field of electronics, where they are used in devices such as organic light-emitting diodes (OLEDs) .
Análisis Bioquímico
Biochemical Properties
It is known that this compound is a precursor to a number of organic semiconducting polymers for organic photovoltaics (OPV) as well as a variety of hole transport materials for OLED devices .
Molecular Mechanism
It is known that this compound can serve as a precursor to a number of organic semiconducting polymers, suggesting that it may interact with other molecules in the process of forming these polymers .
Propiedades
IUPAC Name |
2,7-dibromo-9,9-diphenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2/c26-19-11-13-21-22-14-12-20(27)16-24(22)25(23(21)15-19,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDOCCGNIBJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587772 | |
| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186259-63-2 | |
| Record name | 2,7-Dibromo-9,9-diphenyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
